N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound belonging to the class of naphthamide derivatives This compound is characterized by the presence of a naphthalene ring, a methoxy group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxynaphthalene and 2-methylphenyl ethylamine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthamide compounds.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: This compound shares a similar naphthalene core but differs in the functional groups attached.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15-8-3-5-11-17(15)20(24-2)14-22-21(23)19-13-7-10-16-9-4-6-12-18(16)19/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLRTOEEUTXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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